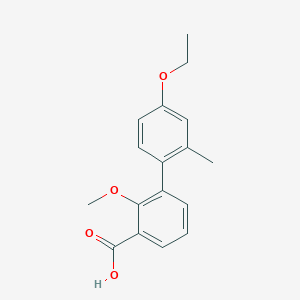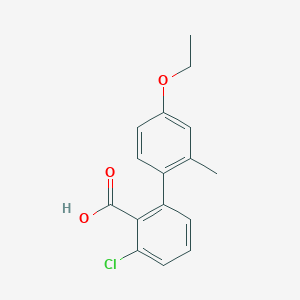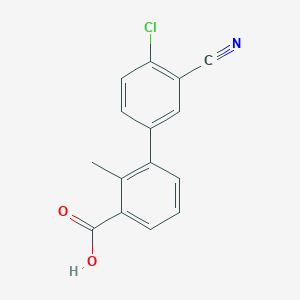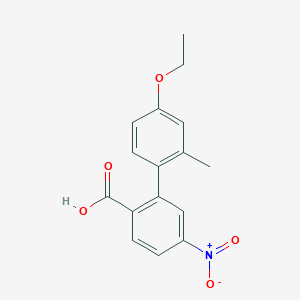
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid (4-CMCPA) is a synthetic aromatic compound that has been used in recent scientific studies for its potential therapeutic and laboratory applications. 4-CMCPA is a derivative of benzene and is composed of a phenyl ring with a methyl group, a chlorine atom, and a cyanide group. 4-CMCPA has been found to exhibit various biological activities, such as being an inhibitor of the enzyme acetylcholinesterase (AChE). This review paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for 4-CMCPA.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been studied for its potential therapeutic applications in the treatment of Alzheimer's disease and other neurological disorders. In addition, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been used as an inhibitor of AChE, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has also been studied for its potential use as an insecticide, as it has been found to be toxic to certain species of insects.
Wirkmechanismus
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% is believed to act as an inhibitor of AChE, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting the enzyme, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% increases the levels of acetylcholine in the brain, which can lead to improved cognitive function and memory.
Biochemical and Physiological Effects
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to have various biochemical and physiological effects. In animal studies, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to improve cognitive performance, reduce anxiety, and reduce inflammation. In addition, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has been found to have antioxidant properties and to reduce the levels of certain pro-inflammatory cytokines.
Advantages and Limitations for Laboratory Experiments
The main advantage of using 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its ability to inhibit AChE, which can be used to study the effects of increased acetylcholine levels on various physiological processes. However, 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% has also been found to be toxic to certain species of insects, which may limit its use in laboratory experiments.
Zukünftige Richtungen
The potential therapeutic applications of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% are still being studied. Future research should focus on the effects of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% on various neurological and inflammatory disorders, as well as its potential use as an insecticide. Additionally, further research should be conducted to determine the long-term effects of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% on cognitive function and memory. Finally, future studies should investigate the mechanism of action of 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% in order to better understand how it works and to identify potential side effects.
Synthesemethoden
4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% can be synthesized from 4-chloro-3-cyanophenol and methyl benzoate. The reaction is catalyzed by an acid such as sulfuric acid at a temperature of 80-100°C. The reaction yields 4-(4-Chloro-3-cyanophenyl)-3-methylbenzoic acid, 95% as a white solid product.
Eigenschaften
IUPAC Name |
4-(4-chloro-3-cyanophenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c1-9-6-11(15(18)19)2-4-13(9)10-3-5-14(16)12(7-10)8-17/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTYZWCCKAXOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20690760 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-83-0 |
Source


|
| Record name | 4'-Chloro-3'-cyano-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20690760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














